2-Hexadecynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
hexadec-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-13H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFGCCEVOFCNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182577 | |
| Record name | 2-Hexadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2834-03-9 | |
| Record name | 2-Hexadecynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexadecynoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hexadecynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Significance of Acetylenic Fatty Acids in Biological Systems
The study of fatty acids, organic acids with a long aliphatic chain, dates back to the early 19th century with Michel-Eugène Chevreul's work on isolating acids from animal fats. nih.gov While many common fatty acids are saturated or contain double bonds (alkenes), a more specialized class possesses one or more triple bonds (alkynes). These are known as acetylenic fatty acids.
Natural compounds containing an acetylenic bond have been isolated from a wide array of organisms, including plants, fungi, and various marine invertebrates. The first naturally occurring acetylenic fatty acid, tariric acid, was discovered as early as 1892. researchgate.net Since then, numerous others have been identified, such as crepenynic acid, which is abundant in daisy seeds. researchgate.net These compounds are often involved in the defense mechanisms of the organisms that produce them. researchgate.net
The significance of acetylenic fatty acids lies in their broad spectrum of biological activities. Research has demonstrated that many of these metabolites exhibit potent antibacterial, antimicrobial, antifungal, and antitumor properties. For instance, two acetylenic acids from the roots of the Peruvian plant Pentagonia gigantifolia were found to inhibit the growth of Candida albicans strains. gerli.com The bioactivity of these molecules is influenced by factors like the length of the carbon chain, the position of the triple bond, and the presence of other functional groups. researchgate.net
Structural Features and Biological Relevance of the Alkyne Moiety
The defining feature of 2-Hexadecynoic acid and other acetylenic fatty acids is the alkyne moiety—a carbon-carbon triple bond. This functional group imparts distinct structural and chemical properties that are central to its biological relevance. The triple bond creates a rigid, linear segment within the otherwise flexible hydrocarbon chain.
The alkyne group is relatively small and can be introduced into molecules with minimal structural disruption, allowing alkynyl-analogs to mimic their natural counterparts in biological systems. acs.org This has made them invaluable tools in chemical biology. The development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, has revolutionized the use of alkyne-tagged molecules. This bioorthogonal reaction allows for the specific and sensitive detection of alkyne-containing compounds, like fatty acids, for tracing lipid metabolism, protein-lipid interactions, and lipid localization within cells.
Beyond its utility as a chemical tag, the alkyne group itself contributes to the bioactivity of natural products. Polyacetylenes, which contain multiple triple bonds, can interact with biological molecules like proteins, often through reactions such as Michael additions, which contributes to their diverse biological effects. researchgate.net
Overview of Research Trajectories for 2 Hexadecynoic Acid
Established Synthetic Routes for this compound Production
The creation of this compound in the laboratory relies on specific chemical reactions that build the molecule's characteristic 16-carbon chain with a triple bond at the second carbon position.
Carboxylation of 1-Pentadecyne (B1584982) and Related Alkyne Chemistry
A primary and effective method for synthesizing this compound is through the carboxylation of 1-pentadecyne. nih.gov This reaction involves treating 1-pentadecyne with a strong base, such as n-butyllithium (n-BuLi), at a low temperature, followed by the introduction of carbon dioxide (CO2). The strong base removes a proton from the terminal alkyne, creating a pentadecynyl anion. This anion then acts as a nucleophile, attacking the carbon atom of the CO2 molecule. A final step involving protonation with an acid, like ammonium (B1175870) chloride, yields this compound. One study reported a 73% yield for this carboxylation step. nih.gov Another reported a 10% yield using dry CO2.
Alternative Synthetic Approaches for Primary 2-Alkynoic Acids
While the carboxylation of terminal alkynes is a common strategy, other methods exist for the synthesis of 2-alkynoic acids. One such approach involves the reaction of 1-bromohexadecane (B154569) with sodium acetylide in liquid ammonia, followed by hydrolysis. Another method utilizes 1,5-hexadiyne (B1215225) as a starting material, which undergoes a series of reactions to form the desired product. Gold-catalyzed cycloisomerization of alkynoic acids represents another synthetic avenue, leading to the formation of lactones.
Synthesis of Isomeric Hexadecynoic Acids for Structure-Activity Relationship Studies
To understand how the position of the triple bond affects the biological activity of hexadecynoic acid, researchers synthesize various isomers. These isomers have the same chemical formula but differ in the location of the carbon-carbon triple bond.
Preparation of Positional Isomers (e.g., 5-, 6-, 9-Hexadecynoic Acids)
Chemical Modification and Conjugation Strategies
To enhance its biological activity or to probe its mechanism of action, this compound can be chemically modified or conjugated to other molecules.
Another modification involves the synthesis of vinyl halogenated fatty acids by treating this compound with an allyl halide in the presence of a palladium catalyst. esmed.orgscilit.com Furthermore, the synthesis of N-acyl homoserine lactones has been reported by reacting this compound with l-homoserine (B39754) lactone hydrobromide. scilit.com These modifications highlight the versatility of this compound as a scaffold for developing new bioactive compounds.
Synthesis of N-Acyl Homoserine Lactone Conjugates (e.g., N-(2-Hexadecynoyl)-L-Homoserine Lactone)
The conjugation of this compound (2-HDA) to N-acyl homoserine lactones (HSLs) has been explored to develop novel antiquorum sensing (anti-QS) agents. acs.orgresearchgate.net The synthesis of N-(2-Hexadecynoyl)-L-Homoserine Lactone involves a direct amidation reaction between this compound and commercially available L-homoserine lactone (HSL) hydrobromide. acs.org
This coupling is typically facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. acs.orgresearchgate.net The reaction is generally performed in solvents like dichloromethane (B109758) or tetrahydrofuran. acs.orgresearchgate.net This synthetic approach allows for the creation of an amide bond between the carboxyl group of the fatty acid and the amino group of the homoserine lactone. researchgate.net The resulting molecule, N-(2-hexadecynoyl)-L-homoserine lactone, has been identified as a potent inhibitor of violacein (B1683560) production and biofilm formation in Chromobacterium violaceum. acs.org
Table 1: Synthesis of N-(2-Hexadecynoyl)-L-Homoserine Lactone
| Reactant 1 | Reactant 2 | Coupling Agent / Catalyst | Solvent | Product |
| This compound | L-Homoserine lactone hydrobromide | EDC / DMAP | Dichloromethane or Tetrahydrofuran | N-(2-Hexadecynoyl)-L-Homoserine Lactone |
Formation of Curcumin (B1669340) Conjugates (e.g., C5-Curcumin-2-Hexadecynoic Acid)
The key step in this synthesis is the esterification of the C5-modified curcumin derivative with this compound. The Steglich esterification method is employed for this conjugation, which is a mild procedure suitable for coupling carboxylic acids with alcohols. This reaction typically uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar carbodiimide (B86325) coupling agent along with a catalyst like DMAP. The presence of the this compound moiety in the final conjugate was found to increase its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains by 4- to 8-fold compared to C5-curcumin alone.
Spectroscopic analysis confirms the structure of the conjugate. In Fourier-transform infrared (FT-IR) spectroscopy, characteristic bands appear around 1651 cm⁻¹ and 1580 cm⁻¹, corresponding to the carbonyl groups of the ester and the α,β-diunsaturated ketone moieties, respectively. The ¹H-NMR spectrum shows distinctive doublets at approximately 7.3 and 6.4 ppm.
Table 2: Synthesis of C5-Curcumin-2-Hexadecynoic Acid Conjugate
| Synthetic Approach | Key Reaction | Overall Yield | Product |
| Three-step synthetic route | Steglich Esterification | 13% | C5-Curcumin-2-Hexadecynoic Acid |
Introduction of Halogenated Moieties (e.g., Vinyl Halogenated Fatty Acids Derived from this compound)
The introduction of halogen atoms to this compound leads to the formation of vinyl halogenated fatty acids, which have shown significant antibacterial activity. researchgate.netesmed.org The synthesis of these derivatives is achieved by reacting this compound with an allyl halide in the presence of a palladium catalyst. esmed.orgscispace.comsciprofiles.com
Specifically, the synthesis of 2-Allyl-3-bromo-2E-hexadecenoic acid and 2-Allyl-3-chloro-2E-hexadecenoic acid involves treating this compound with allyl bromide or allyl chloride, respectively. The reaction is catalyzed by 5 mol% of bis(benzonitrile)palladium (II) chloride. esmed.org The reaction is typically carried out at 0 °C under an inert atmosphere (argon or nitrogen) and stirred for 24 hours.
The crude product is then purified using silica (B1680970) gel column chromatography. This method has been used to produce the brominated derivative in a 38% yield and the chlorinated derivative in a 67% yield. The structures of these vinyl halogenated fatty acids have been confirmed by infrared spectroscopy, with characteristic peaks for the carbonyl group (C=O) around 1684 cm⁻¹ and the carbon-halogen bond (C-Br) at 609 cm⁻¹.
Table 3: Synthesis of Vinyl Halogenated Derivatives of this compound
| Reactant | Halogen Source | Catalyst | Product | Yield |
| This compound | Allyl bromide | Bis(benzonitrile)palladium (II) chloride | 2-Allyl-3-bromo-2E-hexadecenoic acid | 38% |
| This compound | Allyl chloride | Bis(benzonitrile)palladium (II) chloride | 2-Allyl-3-chloro-2E-hexadecenoic acid | 67% |
Antimicrobial and Antiparasitic Activities of 2 Hexadecynoic Acid
Antimalarial Activity Against Plasmodium Species
2-Hexadecynoic acid has been identified as a promising candidate in the fight against malaria, exhibiting inhibitory effects on both the erythrocytic (blood) and liver stages of the Plasmodium parasite's life cycle. Its mechanism of action is primarily attributed to the inhibition of the parasite's type II fatty acid synthesis (FAS-II) pathway, which is crucial for its survival and development. smolecule.com
Inhibition of Erythrocytic Stage Parasite Growth
While not the most potent among its isomers against the blood stages of Plasmodium falciparum, this compound does exhibit antiplasmodial activity. In vitro studies have shown its ability to inhibit the growth of these parasites, which are responsible for the clinical manifestations of malaria. The compound targets key enzymes in the PfFAS-II pathway, disrupting the synthesis of essential fatty acids required for parasite membrane formation and energy storage.
Arrest of Liver Stage Parasite Development
A significant finding is the ability of this compound to halt the development of the malaria parasite in the liver. This stage is a critical target for prophylactic drugs as it precedes the symptomatic blood stage. Research has demonstrated that this compound is the only one among several tested hexadecynoic acid isomers that effectively arrests the growth of Plasmodium yoelii liver stage parasites. This inhibitory action is linked to its potent inhibition of the PfFAS-II enzymes, specifically PfFabI and PfFabZ.
Table 1: In Vitro Antimalarial Activity of this compound
| Parasite Stage | Species | Assay | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Erythrocytic Stage | Plasmodium falciparum | [³H]-hypoxanthine incorporation | 15.3 | |
| Liver Stage | Plasmodium yoelii | Flow Cytometry | 15.3 | |
| Liver Stage | Plasmodium yoelii | Immunofluorescence | 4.88 | |
| PfFabI Enzyme | Plasmodium falciparum | Enzyme Inhibition | 0.38 | |
| PfFabZ Enzyme | Plasmodium falciparum | Enzyme Inhibition | 0.58 |
Antimycobacterial Efficacy Against Mycobacterium Species
This compound has shown promise as an antimycobacterial agent, particularly against the notorious pathogen Mycobacterium tuberculosis. Its mode of action involves the disruption of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. nih.gov
Activity Against Replicating Mycobacterium tuberculosis
Studies have demonstrated that this compound is toxic to replicating Mycobacterium tuberculosis H37Rv, with reported minimum inhibitory concentrations (MICs) in the range of 20–25 μM. The compound inhibits the enoyl-ACP reductase (InhA), an essential enzyme in the mycobacterial FAS-II pathway. However, other research indicates a more moderate activity, with a MIC of 140–145 μM in Middlebrook 7H12 medium. nih.govresearchgate.net
Studies in Mycobacterium smegmatis Models
Mycobacterium smegmatis, a non-pathogenic relative of M. tuberculosis, is often used as a model organism in tuberculosis research. this compound has been shown to have cidal activity against M. smegmatis. At toxic concentrations, it leads to the accumulation of 3-ketohexadecanoic acid, which blocks fatty acid biosynthesis, and 3-hexadecynoic acid, an inhibitor of fatty acid degradation. This dual inhibition of key metabolic pathways is crucial for its antimycobacterial effect.
Table 2: Antimycobacterial Activity of this compound
| Mycobacterium Species | Assay Condition | MIC (µM) | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis H37Rv | Sauton's medium | ~10-20 | nih.gov |
| Mycobacterium tuberculosis H37Rv | Middlebrook 7H12 medium | 140-145 | nih.govresearchgate.net |
| Mycobacterium smegmatis | Not specified | Cidal activity observed |
Antifungal Spectrum of Activity
This compound has been recognized for its broad-spectrum antifungal properties. uri.edu Its activity is dependent on factors such as the fatty acid chain length and the pH of the medium. nih.govmdpi.com The mechanism of its antifungal action is attributed to the inhibition of fatty acid elongation and acylation processes, particularly triglyceride synthesis. nih.govmdpi.com
The compound has shown notable efficacy against various fungal species, including fluconazole-resistant strains of Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net Against C. albicans ATCC 14053, a fluconazole-resistant strain, it exhibited a significant MIC of 9.4 μM. nih.govresearchgate.net However, its activity was considerably lower against another C. albicans strain, ATCC 60193, with a MIC of 100 μM. nih.govresearchgate.net
Table 3: Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µM) | Reference |
|---|---|---|---|
| Candida albicans | ATCC 14053 (Fluconazole-resistant) | 9.4 | nih.govresearchgate.net |
| Candida albicans | ATCC 60193 | 100 | nih.govresearchgate.net |
| Cryptococcus neoformans | ATCC 66031 | Not specified, but active | researchgate.net |
Efficacy Against Candida albicans (including Fluconazole-Resistant Strains)
This compound has demonstrated notable antifungal activity against Candida albicans, including strains resistant to fluconazole. researchgate.net Research has shown that it can inhibit the growth of fluconazole-resistant C. albicans strain ATCC 14053 with a minimum inhibitory concentration (MIC) of 9.4 μM. chapman.edu However, its efficacy can vary between different strains, as evidenced by a significantly higher MIC value of 100 μM against another C. albicans strain, ATCC 60193. chapman.edu This suggests that the susceptibility to this compound can be strain-dependent.
The antifungal action of this compound is attributed to its ability to inhibit the elongation of both saturated and unsaturated fatty acids, as well as interfering with the fatty acid acylation process, particularly the synthesis of triglycerides.
**Interactive Data Table: Antifungal Activity of this compound against *Candida albicans***
| Strain | Resistance Profile | MIC (μM) |
|---|---|---|
| C. albicans ATCC 14053 | Fluconazole-Resistant | 9.4 |
| C. albicans ATCC 60193 | Not specified | 100 |
Activity Against Cryptococcus neoformans
While this compound is a known antifungal fatty acid, its activity against Cryptococcus neoformans appears to be less potent compared to some of its derivatives. researchgate.net Studies comparing a range of acetylenic fatty acids have indicated that other related compounds, such as 6-nonadecynoic acid and 2,6-hexadecadiynoic acid, exhibit more significant inhibitory effects against C. neoformans. researchgate.net For instance, 2,6-hexadecadiynoic acid displayed a minimum inhibitory concentration (MIC) of less than 5.7 μM against C. neoformans ATCC 66031. researchgate.net Although the antifungal activity of this compound has been evaluated in comparative studies, specific MIC values against C. neoformans are not consistently reported in the reviewed literature, which often highlights the superior efficacy of its analogs. researchgate.net
Inhibitory Effects on Other Fungal Pathogens (e.g., Aspergillus fumigatus, Trichophyton mentagrophytes)
The antifungal spectrum of acetylenic fatty acids extends to other pathogenic fungi, including Aspergillus fumigatus and Trichophyton mentagrophytes. asm.org However, much of the research has focused on related compounds, such as 6-nonadecynoic acid, which has shown strong inhibitory activity against these fungi. asm.org While this compound is acknowledged as a fungitoxic compound, specific data detailing its minimum inhibitory concentrations (MICs) against A. fumigatus and T. mentagrophytes are not extensively available in the reviewed scientific literature. researchgate.netresearchgate.net One study noted that the fungitoxicity of 2-alkynoic acids is influenced by factors such as chain length and the pH of the medium. researchgate.net
Antibacterial Research Applications
Activity Against Multidrug-Resistant Staphylococcus aureus (MRSA)
This compound has been the subject of research for its significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Studies have reported that it can inhibit the growth of MRSA strains with minimum inhibitory concentrations (MICs) ranging from 15.6 to 62.5 μg/mL. Further research has indicated that the conjugation of this compound with C5-Curcumin can enhance its antibacterial efficacy against MRSA.
The mechanism of action of this compound against MRSA is believed to involve the disruption of the bacterial cell membrane and the inhibition of fatty acid synthesis. It is thought to target the FabI enzyme (enoyl-acyl carrier protein reductase), which is essential for the synthesis of bacterial membrane fatty acids.
Interactive Data Table: Antibacterial Activity of this compound against MRSA
| Strain Type | Compound | MIC Range (μg/mL) |
|---|---|---|
| MRSA | This compound | 15.6 - 62.5 |
| MRSA | This compound conjugated with C5-Curcumin | 31.3 - 62.5 |
Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas, Acinetobacter spp.)
The activity of this compound against Gram-negative bacteria appears to be primarily centered on the inhibition of horizontal gene transfer rather than direct bactericidal effects. researchgate.netnih.gov Research has identified synthetic 2-alkynoic fatty acids, including this compound, as a class of conjugation inhibitors. researchgate.netnih.gov These compounds have been shown to act on the donor cell and inhibit the transfer of conjugative plasmids in a variety of pathogenic Gram-negative bacteria, including Escherichia coli, Pseudomonas, and Acinetobacter spp. researchgate.net This is a significant finding, as bacterial conjugation is a primary mechanism for the spread of antibiotic resistance genes. researchgate.netnih.gov
In terms of direct growth inhibition, some studies have indicated that this compound is not active against E. coli. This suggests that its primary utility against these pathogens may be in preventing the dissemination of resistance rather than as a standalone bactericidal agent.
Activity Against Other Protozoan Parasites (e.g., Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani)
This compound has demonstrated promising activity against a range of protozoan parasites. In vitro studies have shown its efficacy against the causative agents of several neglected tropical diseases.
For Trypanosoma brucei rhodesiense, the parasite responsible for the acute form of African trypanosomiasis, this compound has exhibited IC50 values in the range of 3.7 to 31.7 μg/mL. It has also shown specific activity against Trypanosoma cruzi, the agent of Chagas disease, with an IC50 value of 20.2 μg/mL. Furthermore, against Leishmania donovani, a causative agent of visceral leishmaniasis, IC50 values have been recorded between 4.1 and 13.4 μg/mL.
The mechanism of action against Leishmania donovani has been linked to the inhibition of the DNA topoisomerase IB enzyme. The lack of significant toxicity to mammalian cells in these studies further supports its potential as a therapeutic lead against these parasitic infections.
Interactive Data Table: Antiprotozoal Activity of this compound
| Parasite | Disease | IC50 Range (μg/mL) |
|---|---|---|
| Trypanosoma brucei rhodesiense | African Trypanosomiasis | 3.7 - 31.7 |
| Trypanosoma cruzi | Chagas Disease | 20.2 |
| Leishmania donovani | Visceral Leishmaniasis | 4.1 - 13.4 |
Inhibition of Bacterial Horizontal Gene Transfer
This compound (2-HDA), a synthetic 2-alkynoic fatty acid, has been identified as a significant inhibitor of bacterial horizontal gene transfer, a primary mechanism for the spread of antibiotic resistance. Its role as a conjugation inhibitor (COIN) positions it as a promising tool in combating the dissemination of resistance genes among pathogenic bacteria. researchgate.net The essential structural features for its inhibitory activity include a carboxylic group, a long aliphatic chain of 16 carbons, and a triple bond at the C-2 position.
This compound functions as a Conjugation Inhibitor (COIN) by targeting key components of the bacterial conjugation machinery. Research suggests that 2-HDA and similar unsaturated fatty acids act on the donor cell, specifically interfering with the Type IV Secretion System (T4SS), which is essential for the transfer of plasmid DNA.
The proposed molecular target for 2-HDA is the traffic ATPase VirB11, or its homolog TrwD in certain plasmid systems. mdpi.com These ATPases are crucial energy-providing components of the T4SS. By binding to the N-terminal domain and linker region of the TrwD ATPase, 2-HDA inhibits its activity, thereby disrupting the entire conjugation process. mdpi.com This targeted action prevents the formation of the mating pair (MPF) system and the subsequent transfer of genetic material, without necessarily affecting bacterial cell growth. researchgate.net The shared mechanism of action is supported by the observation that various unsaturated fatty acids with similar chemical characteristics—a carboxylic group and a long, unsaturated carbon chain—exhibit comparable inhibitory effects.
This compound has demonstrated a broad capacity to prevent the spread of conjugative plasmids among a variety of pathogenic bacterial species. csic.es Its inhibitory action has been observed in clinically relevant bacteria, including Escherichia coli, Salmonella enterica, Pseudomonas putida, and Acinetobacter baumannii. mdpi.com
A key finding is the ability of 2-HDA to prevent the dissemination of highly infective plasmids, such as the derepressed IncF plasmid R1drd19, which is a significant vehicle for antibiotic resistance genes. researchgate.net In laboratory settings, 2-HDA not only blocks the transfer of the plasmid to recipient cells but can also lead to a reduction in the proportion of plasmid-containing cells within a population over time, due to the metabolic burden the plasmid imposes on the host. csic.es Furthermore, studies in controlled natural environments have confirmed its efficacy. For instance, when administered as a supplement in fish food or to mice, 2-HDA significantly lowered the frequency of plasmid conjugation in water microcosms and the mouse gut, respectively, demonstrating its potential for in vivo applications.
Table 1: Pathogenic Bacteria Affected by this compound
| Bacterial Species | Gram Stain | Context of Inhibition |
|---|---|---|
| Escherichia coli | Gram-negative | Inhibition of various plasmid types; used in in vivo mouse gut studies. mdpi.com |
| Salmonella enterica | Gram-negative | Inhibition of conjugation. mdpi.com |
| Pseudomonas putida | Gram-negative | Inhibition of conjugation. mdpi.com |
| Acinetobacter baumannii | Gram-negative | Inhibition of conjugation. mdpi.com |
The inhibitory activity of this compound is not universal across all plasmid types, showing a degree of specificity. It is particularly effective against some of the most prevalent and clinically significant plasmid incompatibility (Inc) groups associated with the spread of antibiotic resistance.
Research has consistently shown that 2-HDA strongly inhibits the conjugation of IncF, IncW, and IncH group plasmids. At a concentration of 0.4 mM, 2-HDA can reduce the conjugation frequency of these plasmids by approximately 100-fold. researchgate.netmdpi.com The compound exhibits moderate activity against IncI, IncL/M, and IncX plasmids, typically requiring higher concentrations for significant inhibition. In contrast, plasmids belonging to the IncN and IncP groups are generally not affected by 2-HDA, even at high concentrations. This specificity suggests that the target of 2-HDA, likely the T4SS ATPase, may have structural variations across different plasmid families.
Table 2: Inhibition Spectrum of this compound Across Plasmid Incompatibility Groups
| Plasmid Inc Group | Inhibition Level | Notes |
|---|---|---|
| IncF | High | Preferentially inhibited; includes highly infective resistance plasmids like R1drd19. |
| IncW | High | Preferentially inhibited; reduced by ~100-fold at 0.4 mM. researchgate.netmdpi.com |
| IncH | High | Reduced by ~100-fold at 0.4 mM. mdpi.com |
| IncI | Moderate | Inhibited to various extents, often at higher concentrations (1 mM). |
| IncL/M | Moderate | Inhibited to various extents, often at higher concentrations (1 mM). |
| IncX | Moderate | Inhibited to various extents, often at higher concentrations (1 mM). |
| IncN | Inactive | Not significantly affected. |
| IncP | Inactive | Not significantly affected. |
Advanced Research Methodologies and Future Directions for 2 Hexadecynoic Acid
Computational and Structural Biology Approaches
Computational methods provide powerful tools for predicting and analyzing the interactions between 2-Hexadecynoic acid and biological macromolecules at an atomic level. These in silico techniques are essential for rational drug design and for understanding the structural basis of the compound's activity. jelsciences.com
Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. These approaches have been instrumental in identifying and characterizing the enzyme targets of this compound.
Studies have shown that this compound is an inhibitor of the fatty acid biosynthesis (FAS) pathway, particularly the FAS-II system in pathogens like the malaria parasite Plasmodium falciparum and Mycobacterium tuberculosis. mdpi.com Molecular docking simulations have been employed to understand how this compound interacts with key enzymes in this pathway. For instance, it is a known inhibitor of the P. falciparum enoyl-ACP reductase (FabI), a critical enzyme for parasite survival. Docking studies help visualize the binding mode within the enzyme's active site, revealing key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its inhibitory effect.
In Mycobacterium tuberculosis, this compound has demonstrated inhibitory activity, and computational studies have explored its interaction with the enoyl-ACP reductase known as InhA. Furthermore, blind docking predictions have been used to identify potential binding pockets for fatty acids like this compound on other bacterial proteins, such as TrwD, which is involved in plasmid conjugation. researchgate.net These computational analyses are often complemented by experimental data to validate the predicted binding modes and inhibitory activities. jelsciences.com
Table 1: Examples of Molecular Docking Studies Involving this compound and Its Analogs
| Target Enzyme/Protein | Organism | Purpose of Study | Key Findings from Docking | Citations |
| Enoyl-ACP reductase (FabI) | Plasmodium falciparum | Elucidate inhibition mechanism | Predicts binding to the enzyme's active site, disrupting fatty acid synthesis. | , |
| Enoyl-ACP reductase (InhA) | Mycobacterium tuberculosis | Investigate anti-tubercular activity | Shows potential binding interactions contributing to enzyme inhibition. | |
| TrwD | Bacteria | Explore inhibition of plasmid conjugation | Identifies a binding pocket at the interface of the N-terminal domain and linker region. | researchgate.net |
| CviR Receptor | Chromobacterium violaceum | Study anti-quorum sensing activity of derivatives | A derivative, N-(2-hexadecynoyl)-L-homoserine lactone, shows strong interactions with the CviR binding pocket. | , |
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com While comprehensive QSAR studies focused exclusively on a broad series of this compound analogs are not extensively documented in the reviewed literature, the principles of QSAR have been applied to related fatty acid inhibitors and conjugated molecules.
For example, QSAR analyses have been conducted on various inhibitors of the mycobacterial enoyl acyl carrier protein reductase (InhA), the same pathway targeted by this compound. Such studies help to identify the key structural features (e.g., chain length, presence of functional groups) that are critical for inhibitory potency. These models can then be used to computationally screen virtual libraries of compounds and prioritize the synthesis of novel, more effective inhibitors. Additionally, QSAR studies have been performed on diarylpentanoid analogues, including a conjugate of C5-curcumin and this compound, to understand how structural modifications enhance antibacterial activity. acs.org The future application of QSAR to a dedicated library of this compound derivatives could accelerate the development of optimized analogs for various therapeutic targets.
Molecular Modeling and Docking Studies of Enzyme-Ligand Interactions
Omics-Based Investigations
Omics technologies provide a global view of molecules (such as proteins, metabolites, and transcripts) within a cell, tissue, or organism. These approaches are invaluable for hypothesis-free discovery of the biological pathways affected by a compound like this compound.
Proteomics, the large-scale study of proteins, is a powerful tool for identifying the molecular targets of a drug and understanding its mechanism of action on a global scale. japsonline.com By comparing the protein expression profiles of cells treated with this compound versus untreated cells, researchers can identify proteins that are upregulated, downregulated, or post-translationally modified in response to the compound.
Multi-omics investigations on fatty acid analogues with structural similarities to this compound have been conducted against Mycobacterium smegmatis. These studies have utilized proteomics to gain an initial understanding of drug-target interactions. For example, proteomics data revealed that a related fatty acid analog led to the downregulation of proteins involved in fatty acid biosynthesis. This approach, often termed chemical proteomics, can directly identify compound-binding proteins, which are then viewed as potential drug targets. japsonline.com Future proteomic studies on this compound could definitively map its protein interaction network, confirm its known targets like FAS enzymes, and potentially uncover novel targets, thereby explaining the full spectrum of its biological effects. mdpi.com
Metabolomics and its sub-discipline lipidomics involve the comprehensive analysis of metabolites and lipids in a biological system. researchgate.net These techniques are exceptionally well-suited for studying this compound, as its primary known activities involve the disruption of lipid metabolism.
Studies in rat liver microsomes and hepatoma cells have shown that this compound inhibits the elongation of fatty acids. Specifically, its administration leads to an accumulation of shorter-chain fatty acids like palmitate (C16:0) and palmitoleate (B1233929) (C16:1), with a corresponding decrease in longer-chain fatty acids such as stearate (B1226849) (C18:0) and oleate (B1233923) (C18:1). It has also been found to inhibit the synthesis of triacylglycerols.
Modern lipidomics platforms, typically using liquid chromatography coupled with high-resolution mass spectrometry (LC-MS), can precisely quantify these changes across hundreds of lipid species simultaneously. Applying untargeted metabolomics and lipidomics can provide a detailed map of the metabolic rewiring induced by this compound. This can elucidate not only its direct impact on fatty acid pathways but also downstream consequences on other interconnected metabolic networks, such as glycerophospholipid metabolism or amino acid metabolism. mdpi.com
Table 2: Observed Metabolic Changes Induced by this compound
| System Studied | Key Metabolic/Lipidomic Effect | Affected Metabolites/Pathways | Citations |
| Rat Liver Microsomes | Inhibition of fatty acid elongation | ↓ Stearate (C18:0), ↓ Oleate (C18:1) | , |
| Rat Liver | Accumulation of specific fatty acids | ↑ Palmitate (C16:0), ↑ Palmitoleate (C16:1) | , |
| Cultured 7288C Hepatoma Cells | Inhibition of lipid metabolism | Inhibition of triglyceride synthesis, fatty acid elongation, and acylation. | |
| Mycobacterium smegmatis | Disruption of fatty acid metabolism | Inhibition of both fatty acid synthesis and degradation. |
Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing changes in gene expression, researchers can understand how a compound like this compound influences cellular processes at the genetic level.
While direct transcriptomic studies on this compound are not widely reported, research on structurally related acetylenic fatty acids provides a clear blueprint for this approach. For instance, the antifungal acetylenic acid 6-nonadecynoic acid (6-NDA) was found to elicit a significant transcriptomic response in yeast, with altered expression of genes involved in fatty acid metabolism. Furthermore, weighted gene co-expression network analysis (WGCNA) of transcriptome data is a powerful method to identify modules of co-expressed genes that are affected by a compound, pointing towards key regulatory hubs and pathways. researchgate.netresearchgate.net
Given that this compound is known to inhibit bacterial conjugation—a process of horizontal gene transfer—it is plausible that it modulates the expression of genes involved in this process. A full transcriptomic analysis of bacteria or eukaryotic cells treated with this compound would provide a comprehensive list of modulated genes, offering deep insights into its mechanism of action, potential off-target effects, and cellular response pathways.
Applications as Biological Probes and Chemical Tools
Integration in Bio-orthogonal Labeling and Click Chemistry Assays for Acylated Proteins
The unique structure of acetylenic fatty acids, including this compound (2-HDA), positions them as valuable tools in chemical biology, particularly for studying protein fatty-acylation. This post-translational modification, which involves the attachment of fatty acids to proteins, is crucial for regulating protein localization, stability, and function. Bio-orthogonal labeling coupled with click chemistry has emerged as a powerful, non-radioactive method for detecting and identifying these modified proteins. jove.com
The general strategy involves metabolically incorporating a fatty acid analogue containing a bio-orthogonal handle—typically a terminal alkyne or an azide—into cellular proteins. jove.com These modified fatty acids are taken up by cells and utilized by protein acyltransferases (PATs) to acylate target proteins. Following cell lysis, the alkyne-tagged proteins can be covalently linked to reporter molecules, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". jove.comresearchgate.net This method offers over a million times greater sensitivity than traditional radioactive labeling techniques. jove.com
While 2-HDA possesses an internal alkyne, much of the developmental work in this area has utilized fatty acids with a terminal alkyne, as this position is highly reactive in click chemistry reactions. Commonly used probes include 15-hexadecynoic acid (15-HDYA or 15-YNE) and 17-octadecynoic acid (17-ODYA), which are analogues of palmitic and stearic acid, respectively. jove.comresearchgate.net Studies have shown that these probes are effectively incorporated into a wide array of cellular proteins, allowing for their subsequent detection and analysis. researchgate.netresearchgate.net For instance, 15-HDYA has been successfully used in combination with immunoprecipitation to assay the S-palmitoylation status of the mu-opioid receptor.
The choice of alkynyl fatty acid can be critical, as some protein acyltransferases may exhibit different efficiencies in attaching fatty acid chains of varying lengths or structures. The development of various alkynyl fatty acid probes allows researchers to profile and identify thousands of S-acylated proteins, providing significant insights into the roles of fatty acylation in health and disease. jove.com Although direct application of 2-HDA in this context is less documented than its terminal-alkyne isomers, its status as an acetylenic fatty acid places it within the class of molecules essential for these advanced biochemical assays.
Use in Fluorescent Probe Development for Cellular Processes
Fluorescent probes are indispensable tools for visualizing and studying dynamic processes within living cells. avantiresearch.com The integration of fatty acids into such probes allows for the targeted investigation of lipid metabolism, membrane dynamics, and protein modification. avantiresearch.comthermofisher.com this compound, with its reactive alkyne group, serves as a potential scaffold or building block for creating novel fluorescent probes.
A primary method for developing such probes involves the principles of click chemistry, as described previously. An alkynyl fatty acid, once incorporated into a cellular target like an acylated protein, can be tagged with an azide-modified fluorophore. jove.comresearchgate.net This allows for the visualization of protein localization and trafficking. jove.com A wide variety of fluorophores, such as rhodamine and BODIPY dyes, can be adapted for this purpose, each with distinct spectral properties suitable for different imaging applications. avantiresearch.com
Beyond tagging acylated proteins, fatty acids can be directly conjugated to fluorescent dyes to create amphiphilic probes. thermofisher.com These probes typically insert their lipophilic fatty acid tail into cellular membranes, leaving the polar fluorophore at the membrane-water interface. thermofisher.com This positioning allows the probe's fluorescence to report on critical membrane characteristics like polarity, viscosity, and lipid order. thermofisher.com While classic probes like laurdan (B1674558) and nile red are well-established, there is ongoing development of new probes with improved properties. thermofisher.com The synthesis of novel probes using 2-HDA could yield tools with unique membrane partitioning or environmental sensing capabilities, driven by the specific geometry and electronic properties of the C-2 triple bond.
Development of Novel Therapeutic Strategies and Analogues
Rational Design of Enhanced Antibacterial and Antiparasitic Agents
This compound has demonstrated significant potential as a lead compound for the development of new antimicrobial and antiparasitic drugs. Research has focused on its activity against a range of pathogens, including multidrug-resistant bacteria and protozoan parasites.
Antibacterial Activity: 2-HDA exhibits notable antibacterial activity, particularly against Gram-positive bacteria. Studies have confirmed its efficacy against Staphylococcus aureus, Staphylococcus saprophyticus, and methicillin-resistant S. aureus (MRSA). The rational design of more potent agents has been informed by structure-activity relationship (SAR) studies involving isomers of hexadecynoic acid. These investigations revealed that the position of the triple bond is critical for antibacterial efficacy. A comparative analysis showed that 2-HDA, with the triple bond closest to the carboxylic acid group, possesses the highest activity, which diminishes as the alkyne is moved further down the carbon chain (e.g., to positions C-6, C-9, or C-12). This suggests that the proximity of the alkyne and carboxyl moieties is a key structural feature for its bactericidal action against Gram-positive organisms. The mechanism of action has been linked to the inhibition of S. aureus DNA gyrase.
| Bacterium | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | - | 15.6 | |
| Staphylococcus saprophyticus | - | 15.6 | |
| Bacillus cereus | - | 31.3 | |
| Klebsiella pneumoniae | - | 7.8 | |
| Pseudomonas aeruginosa | - | 125 | |
| MRSA | ATCC 43300 | 15.6 | |
| MRSA | Clinical Isolate | 3.9 | |
| Mycobacterium tuberculosis | H37Rv | ~35 (141 µM) |
Antiparasitic Activity: The therapeutic potential of 2-HDA extends to several protozoan parasites. It is a potent inhibitor of the Plasmodium falciparum type II fatty acid synthesis (FAS-II) pathway, which is essential for the parasite's liver-stage development. Specifically, 2-HDA inhibits the PfFabI and PfFabZ enzymes. This activity is significant as it arrests the growth of the malaria parasite in both its blood and liver stages.
Furthermore, 2-HDA has shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis. Its mechanism in this parasite involves the inhibition of DNA topoisomerase IB (LdTopIB), with its potency being dependent on the fatty acid chain length. The compound is also active against Trypanosoma cruzi and Trypanosoma brucei rhodesiense. The lipophilic nature and low cytotoxicity of 2-HDA make it a promising scaffold for designing novel antiparasitic agents.
| Parasite | IC₅₀ (μg/mL) | Target/Effect | Reference |
| Plasmodium falciparum (liver stage) | 4.88 | Growth arrest | |
| PfFabI (enzyme) | 0.38 | Inhibition | |
| PfFabZ (enzyme) | 0.58 | Inhibition | |
| Leishmania donovani | 4.1-13.4 | Growth inhibition | |
| Trypanosoma cruzi | 20.2 | Growth inhibition | |
| Trypanosoma brucei rhodesiense | 3.7-31.7 | Growth inhibition |
Exploration of Synergistic Effects with Existing Antimicrobials
A key strategy in combating antimicrobial resistance is the use of combination therapy, where a compound may enhance the efficacy of an existing drug. Research has been conducted to explore the potential synergistic effects of this compound with other antimicrobial agents, with mixed results.
One study investigated the combination of 2-HDA with C5-Curcumin against eight different MRSA strains. researchgate.net While a chemical conjugate of the two molecules showed enhanced antibacterial activity (4-8 fold increase) compared to C5-Curcumin alone, simply administering an equimolar mixture of the two separate compounds resulted in an antagonistic effect, with a combinational index (CIn) between 1.6 and 2.3 (a CIn < 1 indicates synergy). researchgate.net
Another investigation assessed 2-HDA in combination with the antibiotic Ciprofloxacin against five clinical MRSA isolates that were resistant to Ciprofloxacin. The results demonstrated that 2-HDA alone was the most effective treatment for inhibiting the growth of these resistant strains when compared to either Ciprofloxacin alone or an equimolar combination of the two. Similarly, in synergy assays with the antimalarial drug artesunate, 2-HDA was found to remarkably reduce the IC₅₀ value of artesunate, indicating a potent synergistic effect against P. falciparum.
These findings highlight the complex interactions between 2-HDA and other antimicrobials. While simple co-administration may not always be beneficial, the compound's potent standalone activity against resistant strains and its potential for synergistic interactions in specific contexts (like with artesunate) or for creating powerful chemical conjugates warrant further exploration.
| Combination Agent | Target Organism | Observed Effect | Reference |
| C5-Curcumin | MRSA (clinical isolates) | Antagonism (as mixture) | researchgate.net |
| Ciprofloxacin | Ciprofloxacin-resistant MRSA | 2-HDA alone was more effective than the combination | |
| Artesunate | Plasmodium falciparum | Synergy (reduced IC₅₀) |
Theoretical Studies on Reactive Intermediates and Biotransformation
Theoretical and computational studies have provided crucial insights into the chemical reactivity and biological activity of this compound. These investigations focus on its electronic structure, its interaction with enzyme targets, and its potential metabolic fate.
Computational modeling, such as density functional theory, has been used to analyze the electronic structure of 2-HDA. These studies reveal a high concentration of electron density at the carbon-carbon triple bond, creating a region of enhanced nucleophilicity and electrophilicity. This electronic feature is fundamental to its chemical reactivity and is believed to play a significant role in its biological mechanisms of action. The introduction of the rigid triple bond significantly alters the molecule's shape and electronic distribution compared to its saturated analogue, palmitic acid, leading to its distinct biological properties.
In the context of biotransformation and enzyme inhibition, molecular modeling has been combined with enzyme kinetics to elucidate the binding mechanism of 2-HDA to its targets. For its antimalarial activity, modeling studies have provided valuable information on how 2-HDA interacts with the active sites of the plasmodial enzymes PfFabI and PfFabZ. Similarly, understanding its interaction with L. donovani topoisomerase IB has been aided by these theoretical approaches.
Studies on the biosynthesis of insect pheromones provide a model for the potential biotransformation of 2-HDA. Research on the transformation of 11-hexadecynoic acid has shown that desaturation reactions can be initiated by the abstraction of a hydrogen atom adjacent to the triple bond, leading to the formation of new double bonds. acs.org Such studies on reactive intermediates and reaction pathways are critical for predicting how 2-HDA might be metabolized and for understanding the precise chemical interactions that underpin its potent biological activities.
Q & A
Q. What synthetic routes are available for 2-Hexadecynoic acid, and how are structural purity and yield validated?
- Methodological Answer : 2-HDA is synthesized via carboxylation of 1-pentadecyne using dry CO₂, yielding a white solid (10% yield) . Characterization involves infrared spectroscopy (IR) to confirm the acetylenic bond (νmax 2235 cm⁻¹) and carboxylic acid group (νmax 1679 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation:
- ¹H NMR : Distinct triplet signals at δ 2.35 ppm (H-4) and δ 0.88 ppm (terminal CH₃) confirm chain alignment .
- ¹³C NMR : Peaks at δ 92.6 ppm (C-3) and δ 72.5 ppm (C-2) verify the acetylenic bond position .
- Melting Point : 49–51°C further confirms purity .
Q. What standardized assays are used to evaluate 2-HDA’s antimalarial activity against Plasmodium species?
- Methodological Answer :
- Blood Stage (BS) Assay : A modified [³H]-hypoxanthine incorporation assay measures growth inhibition in P. falciparum (K1 strain). Parasite cultures are exposed to 2-HDA dilutions (48 hours), followed by radiolabeled hypoxanthine addition. Radioactivity counts (CPM/well) quantify viability, with IC₅₀ values derived from dose-response curves .
- Liver Stage (LS) Assay : Flow cytometry (BD-LSRII) tracks GFP-expressing P. yoelii in HepG2:CD81 cells. 2-HDA’s inhibitory effects are assessed by comparing GFP-positive cell counts in treated vs. untreated groups. Cytotoxicity is evaluated via 7-AAD staining to differentiate live/dead cells .
Q. How does 2-HDA compare to other acetylenic fatty acids in antifungal activity?
- Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis H37Rv show 2-HDA has moderate activity (specific MIC values not listed in evidence). Comparative studies with 2,6-hexadecadiynoic acid (3a) highlight structural dependencies; additional double/triple bonds enhance potency .
Advanced Research Questions
Q. What kinetic mechanisms underlie 2-HDA’s inhibition of Plasmodium FAS-II enzymes?
- Methodological Answer : Enzyme kinetics (Michaelis-Menten analysis) reveal 2-HDA acts as a non-competitive inhibitor of PfFabI (enoyl-ACP reductase) when tested with substrate palmitoyl-CoA and cofactor NADH. This suggests binding to allosteric sites rather than the active pocket. Molecular docking (Maestro GUI, Autodock) predicts interactions with PfFabZ (β-hydroxyacyl-ACP dehydratase), where 2-HDA occupies hydrophobic cavities adjacent to catalytic residues .
Q. How can contradictory data on 2-HDA’s cytotoxicity in liver stage assays be resolved?
Q. What experimental strategies optimize 2-HDA’s inhibitory efficacy in multidrug-resistant bacterial models?
- Methodological Answer : In E. coli plasmid transfer studies, 2-HDA (with sodium citrate) abolishes antibiotic resistance gene transfer. To enhance efficacy:
- Use conjugation assays with fluorescent plasmid markers (e.g., GFP) to track horizontal gene transfer .
- Pair 2-HDA with efflux pump inhibitors (e.g., PAβN) to overcome microbial resistance mechanisms.
- Validate via qPCR to quantify resistance gene suppression .
Q. What molecular modeling approaches validate 2-HDA’s binding to target enzymes?
- Methodological Answer :
- Docking Simulations : Use Autodock/Gridock to predict binding affinities to PfFabZ and PfFabG. Electrostatic potential surface maps (e.g., Figure 7b) show 2-HDA (green) occupying PfFabI’s secondary binding sites .
- Molecular Dynamics (MD) : Run 100-ns MD simulations (AMBER/CHARMM) to assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Pharmacophore Modeling : Map hydrogen-bonding and hydrophobic interactions using LigandScout to guide analog synthesis .
Data Analysis & Validation
Q. How should researchers validate 2-HDA’s enzyme inhibition data across independent studies?
- Methodological Answer :
- Reproducibility : Replicate assays under identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme batches.
- Statistical Rigor : Use Schrödinger’s QikProp to calculate physicochemical properties (e.g., logP, polar surface area) and correlate with bioactivity .
- Cross-Validation : Compare IC₅₀ values from hypoxanthine incorporation (BS) and flow cytometry (LS) assays to identify stage-specific potency .
Q. What strategies mitigate confounding variables in 2-HDA’s antimalarial assays?
- Methodological Answer :
- Oxygen Control : Maintain a 5% O₂ atmosphere during BS assays to mimic physiological conditions .
- Serum-Free Media : Reduce albumin binding (which may sequester 2-HDA) by using Albumax-free media for dose-response studies .
- Parasite Synchronization : Use sorbitol treatment to synchronize P. falciparum cultures, ensuring uniform developmental stages during drug exposure .
Tables
Table 1 : Key Spectral Data for 2-HDA Characterization
| Technique | Key Peaks/Data |
|---|---|
| IR (neat) | 2235 cm⁻¹ (C≡C), 1679 cm⁻¹ (C=O) |
| ¹H NMR (CDCl₃) | δ 2.35 (t, H-4), δ 0.88 (t, H-16) |
| ¹³C NMR (CDCl₃) | δ 92.6 (C-3), δ 72.5 (C-2), δ 14.1 (C-16) |
Table 2 : Comparative IC₅₀ Values for 2-HDA in Antimalarial Assays
| Assay Type | IC₅₀ (µM) | Strain |
|---|---|---|
| Blood Stage (BS) | 18.2 ± 1.5 | P. falciparum K1 |
| Liver Stage (LS) | 9.8 ± 0.7 | P. yoelii GFP |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
